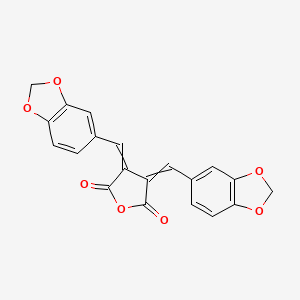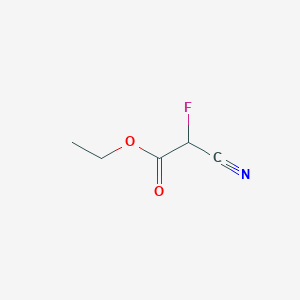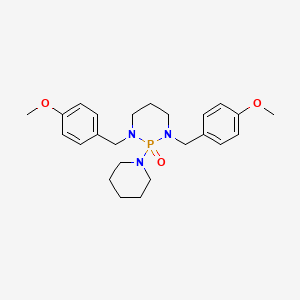
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is a complex organic compound that belongs to the class of diazaphosphinanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride, piperidine, and a suitable phosphorus source.
Formation of Intermediates: The initial step involves the reaction of 4-methoxybenzyl chloride with piperidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with the phosphorus source to form the diazaphosphinane ring.
Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation reactions to modify the phosphorus center.
Reduction: Reduction reactions to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways: It may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane: Lacks the 2-oxide functionality.
1,3-Bis(4-methoxybenzyl)-2-(morpholin-1-yl)-1,3,2-diazaphosphinane 2-oxide: Contains a morpholine ring instead of piperidine.
Uniqueness
1,3-Bis(4-methoxybenzyl)-2-(piperidin-1-yl)-1,3,2-diazaphosphinane 2-oxide is unique due to its specific structural features, such as the presence of both piperidine and 4-methoxybenzyl groups, which may impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
14757-30-3 |
|---|---|
Formule moléculaire |
C24H34N3O3P |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
1,3-bis[(4-methoxyphenyl)methyl]-2-piperidin-1-yl-1,3,2λ5-diazaphosphinane 2-oxide |
InChI |
InChI=1S/C24H34N3O3P/c1-29-23-11-7-21(8-12-23)19-26-17-6-18-27(20-22-9-13-24(30-2)14-10-22)31(26,28)25-15-4-3-5-16-25/h7-14H,3-6,15-20H2,1-2H3 |
Clé InChI |
PMJBSMQYOHMJKM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCCN(P2(=O)N3CCCCC3)CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

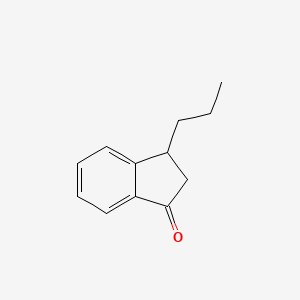
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)

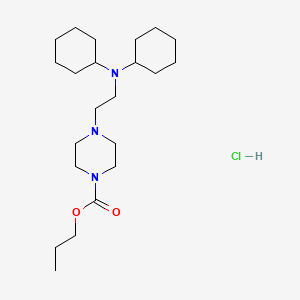
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
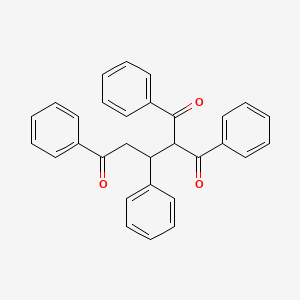

![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
